molecular formula C11H15NOS B5729544 N-ethyl-3-(phenylthio)propanamide

N-ethyl-3-(phenylthio)propanamide

Cat. No.: B5729544
M. Wt: 209.31 g/mol
InChI Key: AJAVXFOAAWDYMN-UHFFFAOYSA-N
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Description

N-ethyl-3-(phenylthio)propanamide is a synthetic propanamide derivative intended for research and development purposes. This compound features a propanamide backbone substituted with an ethyl group at the nitrogen atom and a phenylthio moiety at the 3-position. The structural combination of the amide functionality with the thioether group makes it a compound of interest in various chemical and pharmacological studies. As a tertiary amide, this compound is of significant value in organic synthesis and medicinal chemistry research. It serves as a key intermediate in the exploration of novel chemical entities and the synthesis of more complex organic molecules . The presence of the phenylthio group suggests potential applications in the development of compounds with specific electronic properties or biological activity. In industrial research, it may be utilized in the production of specialty chemicals and advanced materials . The mechanism of action for research compounds is often linked to their molecular structure. Tertiary amides can interact with specific enzymes and receptors, potentially modulating their activity. Based on its structural features, this compound may be investigated for its ability to inhibit certain enzymes involved in inflammatory pathways, thereby exerting potential anti-inflammatory effects in research models . Its properties are also relevant in biological studies exploring interactions with various molecular targets. Please note : The specific physical properties, spectral data, and detailed biological activity profiles for this compound require further experimental characterization. Researchers are encouraged to consult the relevant safety data sheets and conduct their own analyses to confirm suitability for specific applications. ATTENTION : This product is for Research Use Only. It is not intended for human or veterinary or diagnostic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-ethyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-12-11(13)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVXFOAAWDYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Propanamide Backbone

Table 1: Structural Comparison of Propanamide Derivatives
Compound Name Nitrogen Substituent Carbon-3 Substituent Key Functional Groups Molecular Formula Biological Activity/Notes Reference
N-Ethyl-3-(phenylthio)propanamide (Target) Ethyl Phenylthio (-SPh) Amide, Thioether C₁₁H₁₅NOS Not reported in evidence -
(E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c) 2-((Phenylthio)selanyl)ethyl Naphthalen-2-yl, Hydroxyimino Selenide, Oxime, Amide C₂₁H₂₁N₂O₂SSe DOT1L inhibition; anticancer
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-3-(phenylthio)propanamide 4-Cyano-3-(trifluoromethyl)phenyl Phenylthio, Hydroxy, Methyl Trifluoromethyl, Cyano, Hydroxy C₁₈H₁₅F₃N₂O₂S Structural analog of bicalutamide
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl Phenylthio Thiophene, Hydroxy C₁₆H₁₉NO₂S₂ Bioisosteric potential (thiophene)

Key Observations :

  • Selenium vs.
  • Aromatic vs. Heterocyclic Substituents : Thiophene (in ) may offer metabolic stability over phenyl groups due to bioisosteric effects .
  • Hydroxy and Trifluoromethyl Groups : These moieties () influence solubility and binding affinity, as seen in bicalutamide analogs .

Key Observations :

  • Chlorination with NCS : highlights efficient chlorination using N-chlorosuccinimide (NCS) but yields vary widely (19–65%) depending on stereochemistry .
  • Suzuki Coupling : demonstrates the utility of cross-coupling reactions for introducing fluorophenyl groups, enhancing anticancer activity .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs
Compound Melting Point (°C) Stability Notes Reference
(+)-N-1′-Phenylethyl-Z-3-chloro-2-(phenylthio)propenamide (64) 51–53 Crystalline solid
Citrate-capped LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Not specified New phase formation
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Not reported Regulatory-grade purity

Key Observations :

  • Crystallinity : Chlorinated derivatives (e.g., 64 ) exhibit well-defined melting points, aiding purification .
  • Phase Stability: notes that combining propanamide derivatives with inorganic matrices (e.g., LCMO) alters melting behavior, suggesting utility in material science .

Q & A

Q. What are the optimized synthetic routes for N-ethyl-3-(phenylthio)propanamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with the introduction of the phenylthio group via thiol-ene or nucleophilic substitution reactions, followed by amidation. Key reagents include N-chlorosuccinimide (NCS) and toluene under controlled heating (e.g., 90°C for 2–3 hours). Yield optimization requires precise stoichiometry, solvent selection (e.g., ethanol or dichloromethane), and catalysts like EDC for amidation . Purification via silica gel chromatography (ethyl acetate/hexane gradients) or crystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the ethyl group (δ ~1.0–1.5 ppm), phenylthio moiety (aromatic protons at δ ~7.1–7.4 ppm), and propanamide backbone (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 241 [M+^+]) and fragmentation patterns, such as [PhSC=CH]+^+ (m/z 134) .
  • Infrared (IR) Spectroscopy : Bands at ~1647 cm1^{-1} (C=O stretch) and ~3431 cm1^{-1} (N-H stretch) validate the amide group .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives, such as β-chloroacrylamides?

Chlorination of the propanamide backbone using NCS proceeds via a radical-initiated pathway, forming a β-chloroacrylamide intermediate. Computational studies (e.g., DFT) suggest that orbital interactions (e.g., π*CO_{CO}CS_{C-S}) stabilize gauche conformers during synthesis. Reaction conditions (e.g., toluene at 90°C) minimize byproducts like dichloroacrylamides .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from:

  • Conformational flexibility : Thioamide groups adopt multiple conformations (e.g., quasi-cis vs. gauche), affecting target binding. IR and DFT analysis can identify dominant conformers .
  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with assays. Orthogonal HPLC-MS validation ensures compound integrity .
  • Target specificity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes/receptors like COX-2 or androgen receptors .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • In silico tools : ADMET predictors (e.g., SwissADME) analyze metabolic hotspots, such as oxidation of the thioether group or hydrolysis of the amide bond.
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify susceptible regions .
  • In vitro validation : Liver microsomal assays (rat/human) quantify metabolic half-life (t1/2t_{1/2}) and identify reactive metabolites via LC-MS/MS .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventTolueneEnhances radical stability
Temperature90°CAccelerates chlorination
Catalyst (Amidation)EDC/HOBtReduces racemization
PurificationSilica gel (EtOAc/Hexane 20:80)Removes NCS byproducts

Table 2: Common Analytical Challenges and Solutions

ChallengeResolution MethodReference
Overlapping NMR peaks2D-COSY or HSQC for signal assignment
Low MS sensitivityDerivatization (e.g., acetylation)
Conformational ambiguityIR-coupled DFT calculations

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